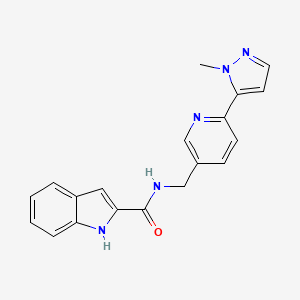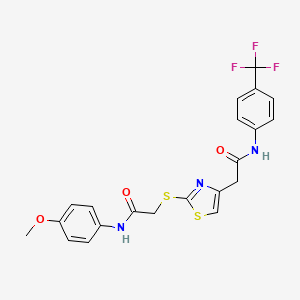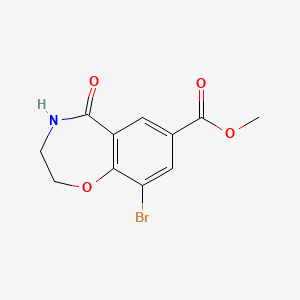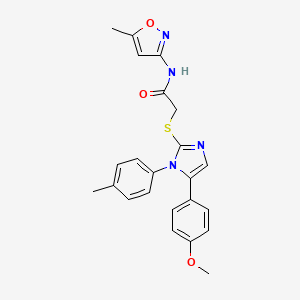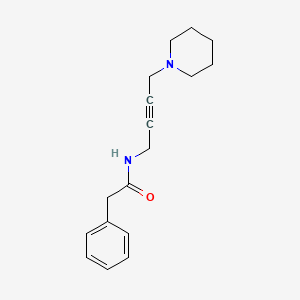
2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide, also known as PB28, is a synthetic compound that belongs to the family of N-substituted arylalkylamides. It is a promising drug candidate that has been extensively studied for its potential applications in cancer treatment and diagnosis. PB28 is a selective agonist of the G protein-coupled receptor 55 (GPR55), which is overexpressed in various cancer cell types.
Applications De Recherche Scientifique
Synthesis of Biologically Active Derivatives
Research has led to the synthesis of N-aryl/aralkyl substituted derivatives that exhibit promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of conditions like Alzheimer's disease. These derivatives also displayed activity against lipoxygenase enzymes, indicating potential anti-inflammatory properties (Khalid et al., 2014).
Development of Novel Anxiolytics
Compounds with structural similarities have shown significant oral activity in animal models predictive of clinical efficacy for the treatment of anxiety. These findings suggest potential applications in developing new treatments for anxiety disorders (Kordik et al., 2006).
Therapeutic Applications
A derivative has been used in pharmaceutical compositions and therapeutic applications, highlighting the compound's utility in developing new medications (ジュリアン・ジョヴァンニーニ et al., 2005).
Alcohol Intake Reduction
An atypical anxiolytic structurally related to this compound has demonstrated a favorable profile in reducing alcohol intake compared to naltrexone, suggesting a new approach to treating alcoholism (Rezvani et al., 2007).
Asymmetric Synthesis
Studies have also focused on the asymmetric synthesis of enantiomerically pure piperidines from lactams, contributing to the development of more selective and potent pharmaceutical agents (Micouin et al., 1994).
Gastroprotective Activity
Further research has identified acetamide derivatives with significant gastroprotective action, offering potential advancements in treatments for gastrointestinal disorders (Hirakawa et al., 1998).
Propriétés
IUPAC Name |
2-phenyl-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(15-16-9-3-1-4-10-16)18-11-5-8-14-19-12-6-2-7-13-19/h1,3-4,9-10H,2,6-7,11-15H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHOQRCUBODWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

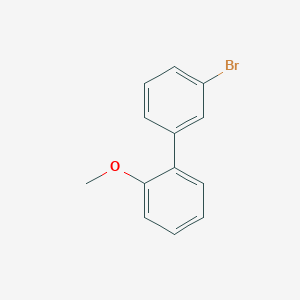
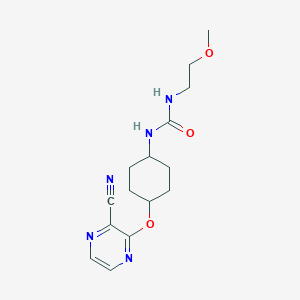
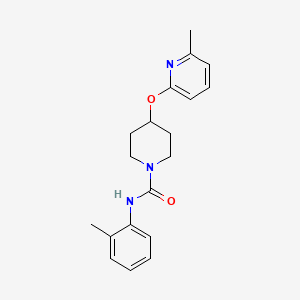
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2581437.png)
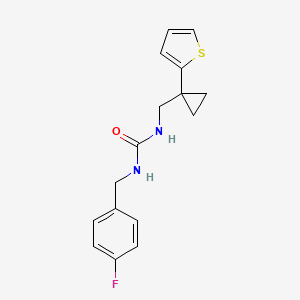
![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)
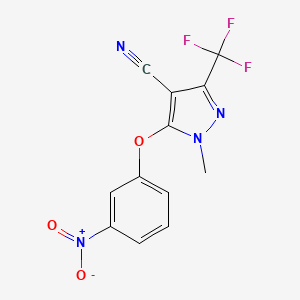
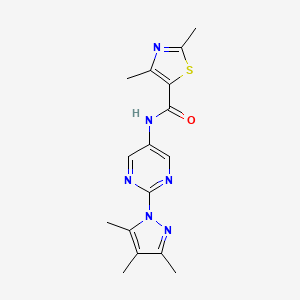
![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)
